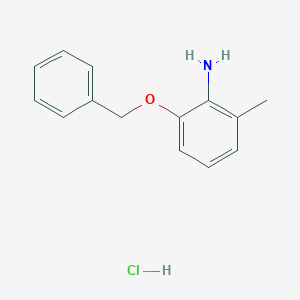

2-(Benzyloxy)-6-methylaniline hydrochloride

Description

2-(Benzyloxy)-6-methylaniline hydrochloride is an aromatic amine derivative characterized by a benzyloxy (-OCH₂C₆H₅) group at the 2-position and a methyl (-CH₃) group at the 6-position of the aniline ring, with a hydrochloride salt formation. This compound is commonly utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive amine group and protective benzyloxy moiety. Its molecular formula is C₁₄H₁₆ClNO, with a molecular weight of 249.73 g/mol (derived from analogous structures in ).

Properties

IUPAC Name |

2-methyl-6-phenylmethoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-11-6-5-9-13(14(11)15)16-10-12-7-3-2-4-8-12;/h2-9H,10,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTDTSCTVQRQDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-methylaniline hydrochloride typically involves the following steps:

Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Benzylation: The resulting amine is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide to form 2-(Benzyloxy)-6-methylaniline.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 2-(Benzyloxy)-6-methylaniline hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-methylaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group or further reduce the aromatic ring.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonyl groups onto the aromatic ring.

Scientific Research Applications

2-(Benzyloxy)-6-methylaniline hydrochloride has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-methylaniline hydrochloride involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Derivatives

4-(Benzyloxy)aniline Hydrochloride (CAS 51388-20-6)

- Molecular Formula: C₁₃H₁₄ClNO.

- The para-substituted benzyloxy group may alter electronic effects, influencing solubility and binding affinity in biological systems .

4-(Benzyloxy)-3-methoxyaniline Hydrochloride (CAS 1159825-08-7)

- Structure : Benzyloxy at 4-position, methoxy (-OCH₃) at 3-position.

- Molecular Formula: C₁₄H₁₆ClNO₂.

- Increased molecular weight (269.74 g/mol) compared to the target compound may reduce solubility in polar solvents .

Halogen-Substituted Analogs

2-(Chloromethyl)-6-methylaniline Hydrochloride (CAS 88301-77-3)

- Structure : Chloromethyl (-CH₂Cl) at 2-position, methyl at 6-position.

- Molecular Formula : C₈H₁₁Cl₂N.

- Key Differences :

2-Chloro-4-(furan-2-yl)-6-methylaniline Hydrochloride (CAS 1565845-72-8)

- Structure : Chlorine at 2-position, furan-2-yl at 4-position, methyl at 6-position.

- Molecular Formula: C₁₁H₁₁Cl₂NO.

- Higher hydrophobicity due to the furan moiety may limit aqueous solubility compared to benzyloxy analogs .

Multi-Substituted and Complex Derivatives

2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine Hydrochloride

- Structure : Two benzyloxy groups at 2- and 6-positions, ethanamine side chain.

- Molecular Formula: C₂₂H₂₄ClNO₂.

- Higher molecular weight (369.90 g/mol) correlates with lower solubility in non-polar solvents .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |

|---|---|---|---|---|---|

| 2-(Benzyloxy)-6-methylaniline HCl | Not Provided | C₁₄H₁₆ClNO | 249.73 | 2-OBz, 6-CH₃ | Moderate in polar solvents |

| 4-(Benzyloxy)aniline HCl | 51388-20-6 | C₁₃H₁₄ClNO | 235.71 | 4-OBz | Higher aqueous solubility |

| 4-(Benzyloxy)-3-methoxyaniline HCl | 1159825-08-7 | C₁₄H₁₆ClNO₂ | 269.74 | 4-OBz, 3-OCH₃ | Low in non-polar solvents |

| 2-(Chloromethyl)-6-methylaniline HCl | 88301-77-3 | C₈H₁₁Cl₂N | 197.71 | 2-CH₂Cl, 6-CH₃ | High volatility |

| 2-Chloro-4-(furan-2-yl)-6-methylaniline HCl | 1565845-72-8 | C₁₁H₁₁Cl₂NO | 244.12 | 2-Cl, 4-furan, 6-CH₃ | Hydrophobic |

Biological Activity

2-(Benzyloxy)-6-methylaniline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications, supported by data tables and recent research findings.

- IUPAC Name : 2-(Benzyloxy)-6-methylaniline hydrochloride

- Molecular Formula : C14H16ClN

- Molecular Weight : 235.74 g/mol

Synthesis

The synthesis of 2-(Benzyloxy)-6-methylaniline hydrochloride typically involves the following steps:

- Starting Materials : 6-methylaniline and benzyl alcohol.

- Reagents : Use of hydrochloric acid for the formation of the hydrochloride salt.

- Reaction Conditions : The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

The biological activity of 2-(Benzyloxy)-6-methylaniline hydrochloride can be attributed to its interaction with various biological targets, including:

- Enzymatic Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may act on specific receptors that regulate cell growth and apoptosis.

Antiproliferative Effects

Recent studies have demonstrated that 2-(Benzyloxy)-6-methylaniline hydrochloride exhibits significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.3 | Induces apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 4.8 | Inhibits tubulin polymerization |

| A549 (Lung Cancer) | 6.1 | Modulates cell cycle progression |

Case Studies

- Study on MCF-7 Cells : A study reported that treatment with 2-(Benzyloxy)-6-methylaniline hydrochloride resulted in a significant reduction in cell viability, with an IC50 value of 5.3 µM. The mechanism was linked to the induction of apoptosis through caspase activation pathways.

- Inhibition of Tubulin Polymerization : Another investigation demonstrated that this compound effectively inhibited tubulin polymerization in HeLa cells, leading to G2/M phase arrest and subsequent apoptosis, highlighting its potential as a chemotherapeutic agent .

- Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with 2-(Benzyloxy)-6-methylaniline hydrochloride caused significant accumulation of cells in the G2/M phase, suggesting a disruption in the normal cell cycle progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.